(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate

Description

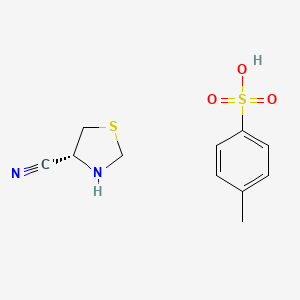

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate is a chiral organic compound comprising a thiazolidine core functionalized with a nitrile group at position 4 and a 4-methylbenzenesulfonate (tosylate) counterion. The thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen, while the (R)-configuration at the stereogenic center imparts distinct physicochemical and biological properties. The molecular formula is C₁₂H₁₅N₂O₃S₂, with a molecular weight of 311.39 g/mol.

Tosylate salts, such as this compound, are frequently employed in pharmaceuticals to enhance solubility, stability, and crystallinity. Structural characterization of such salts often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining crystal structures . The nitrile group may confer metabolic stability or serve as a synthetic handle for further derivatization, making this compound a candidate for drug development or chemical intermediate applications.

Properties

Molecular Formula |

C11H14N2O3S2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;(4R)-1,3-thiazolidine-4-carbonitrile |

InChI |

InChI=1S/C7H8O3S.C4H6N2S/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-7-3-6-4/h2-5H,1H3,(H,8,9,10);4,6H,2-3H2/t;4-/m.1/s1 |

InChI Key |

HIEQEUCPGZOAAB-FZSMXKCYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCS1)C#N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCS1)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of L-Cysteine with Aldehydes

The thiazolidine ring is classically synthesized via cyclocondensation of L-cysteine with aldehydes or ketones. This method leverages the nucleophilic thiol and amine groups of cysteine to form the five-membered heterocycle. For (R)-thiazolidine-4-carbonitrile, the stereochemistry at the C4 position is preserved by using L-cysteine as the starting material. Recent advancements have replaced traditional catalysts like pyridine with sodium carbonate, reducing environmental waste and improving reaction efficiency.

For example, the reaction of L-cysteine with formaldehyde in aqueous sodium carbonate yields L-thiazolidine-4-carboxylic acid, a precursor to the nitrile derivative. Modifying the aldehyde component or post-cyclization functionalization introduces the carbonitrile group.

Functionalization of Thiazolidine-4-carboxylic Acid

Conversion of the carboxylic acid group to a nitrile involves a three-step process:

- Activation to Acyl Chloride : Treating thiazolidine-4-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) forms the reactive acyl chloride intermediate.

- Amide Formation : Reaction with ammonia generates the primary amide.

- Dehydration to Nitrile : Using phosphorus pentoxide ($$ \text{P}2\text{O}5 $$) or trifluoroacetic anhydride ($$ \text{TFAA} $$) dehydrates the amide to the nitrile.

This sequence ensures retention of the (R)-configuration, critical for biological activity.

Formation of the 4-Methylbenzenesulfonate Salt

The final step involves protonating the thiazolidine nitrogen and pairing it with the 4-methylbenzenesulfonate anion. This is achieved by dissolving (R)-thiazolidine-4-carbonitrile in a polar solvent (e.g., ethanol) and adding stoichiometric 4-methylbenzenesulfonic acid. Crystallization at low temperatures yields the pure salt.

Key Reaction Parameters :

- Solvent : Ethanol or methanol (optimal for solubility and crystallization).

- Temperature : 0–5°C to prevent racemization.

- Molar Ratio : 1:1 acid-base ratio ensures complete salt formation.

Catalytic Considerations and Optimization

Catalyst Selection

Comparative studies highlight sodium carbonate’s superiority over pyridine in cyclization reactions. Sodium carbonate offers:

Reaction Kinetics

The cyclization step follows second-order kinetics, with rate constants ($$ k $$) proportional to aldehyde concentration and catalyst loading. For formaldehyde, $$ k = 0.12 \, \text{L/mol·min} $$ at 25°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC using a cellulose-based column confirms >99% enantiomeric excess (ee) when L-cysteine is used.

Industrial Scale-Up and Applications

Manufacturing Protocols

Large-scale production (kilogram batches) employs continuous flow reactors to enhance mixing and thermal control. Typical conditions:

Pharmaceutical Relevance

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate serves as an intermediate in immunomodulators like pidotimod, underscoring the need for high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The nitrile group and the sulfonate moiety play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Comparison with Other Tosylate Salts

Tosylate salts are widely used in drug formulation. A notable example is niraparib tosylate monohydrate (C₂₆H₃₀N₄O₅S), a PARP inhibitor approved for cancer therapy. Key comparisons include:

| Property | (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate | Niraparib Tosylate Monohydrate |

|---|---|---|

| Molecular Weight | 311.39 g/mol | 510.61 g/mol |

| Counterion Role | Enhances crystallinity and solubility | Improves bioavailability |

| Biological Activity | Potential intermediate or prodrug | PARP inhibition (anticancer) |

| Structural Complexity | Simple heterocycle with nitrile | Polycyclic indazole derivative |

The shared use of tosylate highlights its versatility in optimizing drug-like properties, though the biological targets differ significantly .

Comparison with Thiazolidine Derivatives

Thiazolidine derivatives are explored for antimicrobial, antiviral, and antidiabetic activities. For example:

- Thiazolidine-4-carboxylic acid : A proline analog with antioxidant properties.

- (S)-Thiazolidine-4-carbonitrile tosylate : The enantiomer of the (R)-form, which may exhibit divergent stereoselective interactions.

| Property | (R)-Thiazolidine-4-carbonitrile Tosylate | Thiazolidine-4-carboxylic Acid |

|---|---|---|

| Functional Group | Nitrile | Carboxylic acid |

| Solubility | Moderate (tosylate enhances aqueous solubility) | High (polar carboxylate) |

| Pharmacological Role | Potential enzyme inhibition or prodrug | Antioxidant, metabolic intermediate |

The nitrile group in the target compound may reduce metabolic degradation compared to carboxylic acid derivatives, extending half-life in biological systems.

Comparison with Sulfonate Salts of Heterocycles

Sulfonate salts like mesylate (methanesulfonate) and besylate (benzenesulfonate) are alternatives to tosylate.

| Counterion | Advantages | Disadvantages |

|---|---|---|

| Tosylate | High crystallinity, stability, and solubility | Bulkier structure may limit dosing |

| Mesylate | Smaller molecular weight | Hygroscopicity risks |

| Besylate | Balanced solubility and stability | Less studied compared to tosylate |

Tosylate is often preferred for its robust crystallinity, critical for reproducible manufacturing .

Biological Activity

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound features a thiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes:

- Thiazolidine core : Provides the foundational heterocyclic framework.

- Carbonitrile group : Located at the 4-position, this group enhances nucleophilic reactivity.

- 4-Methylbenzenesulfonate moiety : This sulfonate group contributes to the compound's solubility and reactivity.

The unique combination of these functional groups is believed to enhance its biological activity compared to other thiazolidine derivatives.

Antidiabetic Properties

This compound exhibits significant antidiabetic effects primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose metabolism and insulin sensitivity. Research indicates that thiazolidinone derivatives can act as agonists for PPARγ, which is vital for managing diabetes .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Thiazolidine derivatives have been shown to inhibit bacterial growth and biofilm formation, which is particularly relevant in combating antibiotic resistance. Studies have reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of biofilm integrity, making it a candidate for new antimicrobial agents .

Anticancer Potential

Recent investigations into thiazolidinone derivatives have revealed their anticancer potential. For instance, certain derivatives have been found to induce apoptosis in cancer cell lines without affecting normal cells. The compounds exhibited dose-dependent inhibition of breast cancer cell proliferation, with IC50 values in the low micromolar range. This suggests that this compound might be effective in targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : Enhances glucose uptake and insulin sensitivity.

- Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways, such as aldose reductase, which is linked to diabetic complications.

- Biofilm Disruption : Interferes with the structural integrity of microbial biofilms, facilitating the action of antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiazolidine derivatives:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| This compound | Thiazolidine derivative | Antidiabetic, Antimicrobial |

| Pioglitazone | Thiazolidinedione | Antidiabetic |

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| 5-Arylidene-2-thiazolidinones | Thiazolidinone derivative | Aldose reductase inhibition |

This table illustrates how this compound may offer enhanced efficacy due to its specific structural features.

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy of thiazolidinone derivatives:

- Antidiabetic Effects : A study demonstrated that a series of thiazolidinones exhibited significant improvements in insulin sensitivity in diabetic models, suggesting potential for clinical application in diabetes management .

- Antimicrobial Efficacy : Another investigation reported that specific thiazolidinone derivatives showed effective inhibition against biofilm formation in Klebsiella pneumoniae and E. coli, indicating their potential role in treating resistant infections .

- Anticancer Activity : Research on thiazolidinone hybrids revealed potent anticancer effects against MCF-7 breast cancer cells with minimal toxicity to normal cells, highlighting their therapeutic promise .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.